molecular formula C14H25BN2O3 B2405119 1-(1-methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2304635-54-7

1-(1-methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

カタログ番号: B2405119
CAS番号: 2304635-54-7
分子量: 280.18
InChIキー: KFQLIKUNPJXHSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing pyrazole derivative characterized by two distinct substituents:

  • Position 4: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, a widely used protecting group for boronic acids in Suzuki-Miyaura cross-coupling reactions .

This compound is structurally optimized for applications in medicinal chemistry and materials science, particularly as a key intermediate in synthesizing bioactive molecules or functional materials. Its design balances steric hindrance (from the methoxy-isopropyl group) and reactivity (from the boronic ester), making it suitable for targeted coupling reactions .

特性

IUPAC Name

1-(1-methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O3/c1-12(2,10-18-7)17-9-11(8-16-17)15-19-13(3,4)14(5,6)20-15/h8-9H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQLIKUNPJXHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(1-methoxy-2-methylpropan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C15H25BN2O3\text{C}_{15}\text{H}_{25}\text{B}\text{N}_2\text{O}_3

Research indicates that compounds containing a pyrazole ring often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The incorporation of a dioxaborolane moiety may enhance the compound's stability and bioavailability, potentially leading to increased efficacy in biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of boron in its structure is hypothesized to contribute to its ability to disrupt microbial cell membranes.
  • Anticancer Potential : Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. The pyrazole ring is known for its role in targeting various cancer-related pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression and other diseases. This is particularly relevant in the context of drug design aimed at targeting mutant forms of enzymes like EGFR.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and related analogs:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibited activity against various bacterial strains
AnticancerInhibited proliferation in cancer cell lines
Enzyme InhibitionPotential inhibitor of kinases such as PknA and PknB

Case Studies

  • Antimicrobial Study : A study screened a library of compounds against Mycobacterium tuberculosis (Mtb) showing that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range (3–5 μM) . This suggests potential for development into therapeutic agents against resistant strains.
  • Kinase Inhibition Study : A structure-activity relationship (SAR) analysis was performed on similar compounds which highlighted the importance of specific substituents on the pyrazole ring for enhancing selectivity towards Mtb kinases over human kinases . The findings indicated that modifications could lead to improved selectivity and potency.

類似化合物との比較

Reactivity in Cross-Coupling Reactions

  • The methyl and isopropyl derivatives exhibit higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance compared to the bulkier 1-methoxy-2-methylpropan-2-yl group .
  • The methoxymethyl analog shows moderate reactivity but improved aqueous solubility, making it advantageous for biological assays .

Solubility and Stability

  • Branched ether substituents (e.g., 1-methoxy-2-methylpropan-2-yl) enhance solubility in polar aprotic solvents (e.g., DMF, THF) but reduce stability under acidic conditions due to ether cleavage .
  • Smaller substituents (e.g., methyl) improve thermal stability and crystallinity, critical for storage and handling in industrial settings .

Limitations and Challenges

  • Synthetic Complexity : The 1-methoxy-2-methylpropan-2-yl group requires multi-step synthesis (e.g., Williamson ether synthesis) compared to simpler alkylation methods for methyl/isopropyl derivatives .
  • Purification Issues : Bulky substituents often necessitate advanced chromatographic techniques (e.g., Biotage columns) for isolation, increasing production costs .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing this pyrazole-boronic ester compound?

  • Method : Utilize Suzuki-Miyaura cross-coupling between a halogenated pyrazole precursor and a boronic ester. For example:

  • React 1-(1-methoxy-2-methylpropan-2-yl)-4-bromo-1H-pyrazole with bis(pinacolato)diboron under Pd catalysis (e.g., PdCl₂(dppf)) in anhydrous THF with a base (e.g., KOAc) at 80–90°C for 12–16 hours .
  • Purify via column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .

Q. How should this compound be characterized to confirm structural integrity?

  • Method :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy and dioxaborolane groups). Compare chemical shifts to analogous pyrazole-boronic esters .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with expected [M+H]⁺ or [M+Na]⁺ peaks .
  • Infrared (IR) Spectroscopy : Identify B-O stretching (≈1350–1310 cm⁻¹) and C-N pyrazole vibrations (≈1550 cm⁻¹) .

Q. What purification methods are effective for removing byproducts?

  • Method :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2) to separate unreacted boronic ester or halogenated precursors .
  • Recrystallization : Employ a solvent pair like dichloromethane/hexane for high-purity crystals .

Q. What storage conditions prevent degradation of the boronic ester moiety?

  • Method : Store at 2–8°C under inert gas (argon or nitrogen) in flame-sealed ampules. Use molecular sieves to avoid hydrolysis .

Advanced Questions

Q. How can reaction yields be optimized in Suzuki couplings involving this compound?

  • Method :

  • Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and XPhos Pd G3 for efficiency .
  • Solvent/Base Optimization : Test polar aprotic solvents (THF, DME) with weak bases (K₂CO₃) to minimize boronic ester decomposition .
  • Table :
CatalystSolventBaseYield (%)
PdCl₂(dppf)THFKOAc78
XPhos Pd G3DMEK₂CO₃85

Q. How to resolve contradictions in spectral data during characterization?

  • Method :

  • 2D NMR (HSQC, HMBC) : Assign ambiguous signals (e.g., overlapping methoxy and methyl protons) .
  • Elemental Analysis : Validate empirical formula if MS data is inconclusive .
  • Control Experiments : Synthesize a deuterated analog to isolate specific proton environments .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

  • Method :

  • Low-Temperature Conditions : Perform reactions at –20°C to stabilize the boronic ester .
  • Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before coupling .

Q. How to assess and minimize impurities in large-scale syntheses?

  • Method :

  • HPLC Analysis : Use a C18 column (MeCN/H₂O gradient) to quantify residual precursors or hydrolyzed boronic acid .
  • Table : Common Impurities
ImpuritySourceMitigation
Hydrolyzed boronic acidMoisture exposureStrict anhydrous conditions
Dehalogenated pyrazoleOver-reductionLimit reaction time

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。